

Spectroscopic Profile of 1,3-Diamino-2-propanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,3-Diamino-2-propanol*

Cat. No.: B154962

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for **1,3-Diamino-2-propanol**, a versatile bidentate diamine ligand used in the synthesis of various organometallic compounds and as a precursor for fluorogenic dsDNA binders.^[1] The following sections present key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental methodologies for data acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for **1,3-Diamino-2-propanol** are summarized below.

¹H NMR Data

The proton NMR spectrum of **1,3-Diamino-2-propanol** exhibits characteristic signals corresponding to the different proton environments in the molecule.

Parameter	Value	Solvent	Reference	Instrument
Frequency	250 MHz	DMSO-d ₆	TMS	Bruker WM-250
Frequency	90 MHz	D ₂ O	TMS	Not Specified

Note: Specific chemical shift and coupling constant values are best obtained by direct analysis of the spectra provided by the referenced databases.

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Parameter	Value	Solvent	Reference	Instrument
Frequency	Not Specified	Chloroform-d	TMS	Varian CFT-20

Note: For detailed chemical shift values, direct consultation of the spectral data from the sources is recommended.[\[2\]](#)

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring NMR spectra of amino alcohols like **1,3-Diamino-2-propanol**.

- Sample Preparation: Dissolve approximately 10-50 mg of **1,3-Diamino-2-propanol** in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) to achieve a concentration of 10-50 mM for ¹H NMR or 50-200 mM for ¹³C NMR.[\[3\]](#)
- Sample Transfer: Transfer the solution into a 5 mm NMR tube, ensuring the tube is clean and dry.[\[3\]](#)
- Instrumentation: Place the NMR tube into the spinner and insert it into the NMR spectrometer.
- Data Acquisition: Acquire the spectrum using standard instrument parameters. For quantitative ¹³C NMR, an inverse-gated decoupling sequence may be used to suppress the Nuclear Overhauser Effect (nOe) and allow for accurate integration, though this requires a longer relaxation delay.[\[4\]](#)
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to an internal standard, typically Tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of **1,3-Diamino-2-propanol** shows characteristic absorption bands for the amine (N-H), hydroxyl (O-H), and alkane (C-H) functional groups. Alcohols typically exhibit a strong, broad O-H stretching band in the region of 3500-3200 cm^{-1} due to hydrogen bonding.

[5][6][7] The C-O stretching vibration for alcohols is usually observed between 1260-1050 cm^{-1} .

[5][6]

Vibrational Mode	Approximate Wavenumber (cm^{-1})	Intensity
O-H Stretch (H-bonded)	3500 - 3200	Strong, Broad
N-H Stretch	3400 - 3250	Medium
C-H Stretch	3000 - 2850	Medium
N-H Bend	1650 - 1580	Medium
C-O Stretch	1260 - 1050	Strong

Note: The precise peak positions can be found in the spectral data available from sources such as ChemicalBook and PubChem.[8][9]

Experimental Protocol for IR Spectroscopy

The following protocols are suitable for obtaining the IR spectrum of **1,3-Diamino-2-propanol**, which is a solid at room temperature.[1]

- Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal. This method is often preferred for its simplicity and minimal sample preparation.[10]

- Capillary Cell (Melt): The solid sample is heated above its melting point (40-44 °C) and a small drop of the resulting liquid is placed between two KBr or NaCl plates to form a thin film.
[\[9\]](#)[\[11\]](#)
- KBr Pellet: 1-2 mg of the sample is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The concentration of the sample in the KBr should be around 0.2% to 1%.
[\[11\]](#)

Mass Spectrometry (MS)

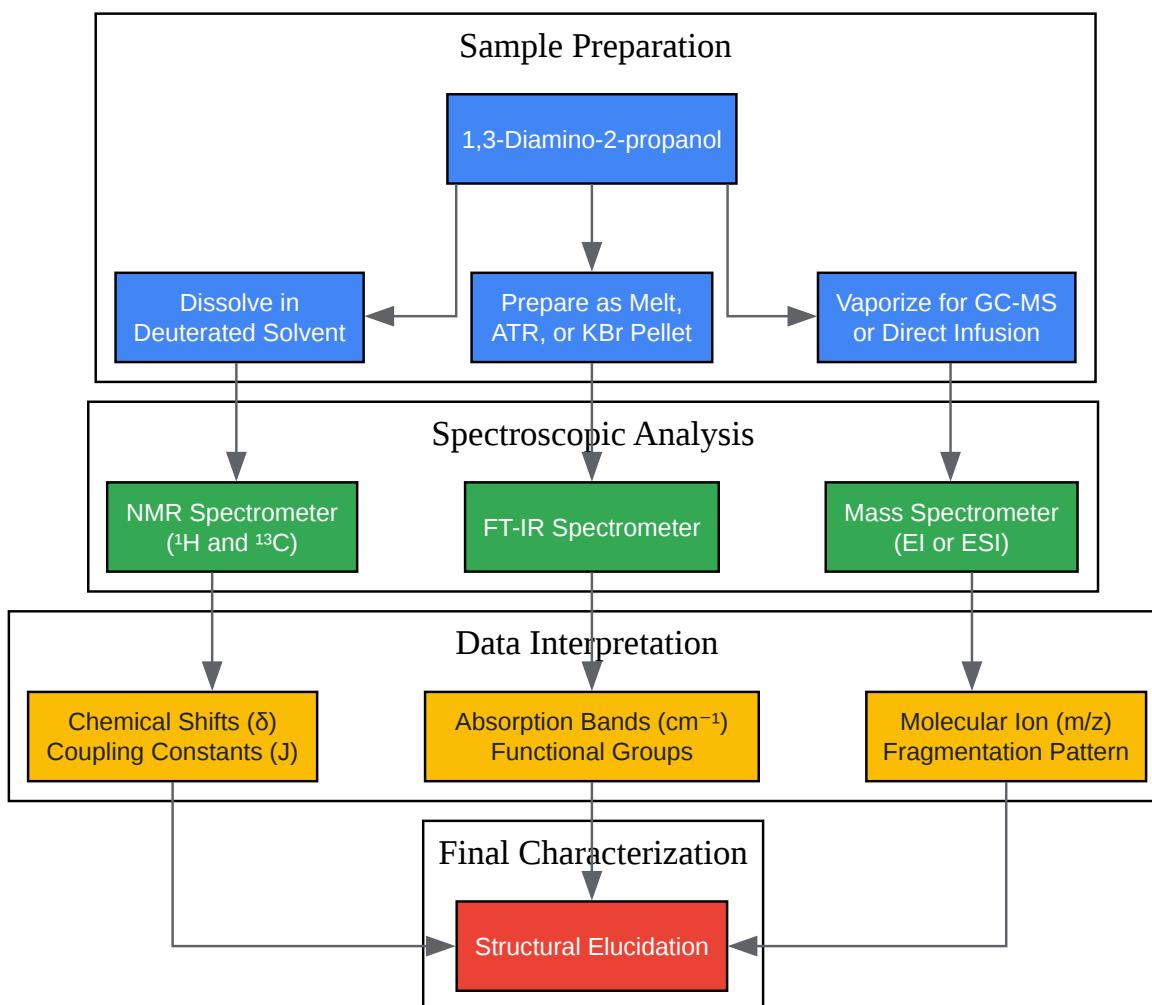
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectral Data

The mass spectrum of **1,3-Diamino-2-propanol** shows a molecular ion peak corresponding to its molecular weight, along with several fragment ions. The data presented below is consistent with electron ionization (EI) mass spectrometry.

m/z	Relative Intensity (%)	Possible Fragment
90	Low	$[M]^+$ (Molecular Ion)
72	8.0	$[M - H_2O]^+$
71	10.3	$[M - H_2O - H]^+$
60	31.5	$[CH(OH)CH_2NH_2]^+$
42	18.4	$[C_2H_4N]^+$
30	100.0	$[CH_2NH_2]^+$ (Base Peak)

Data sourced from ChemicalBook, acquired at 75 eV.[\[12\]](#)


Experimental Protocol for Mass Spectrometry

A general protocol for the mass spectrometric analysis of a non-volatile amino alcohol like **1,3-Diamino-2-propanol** is as follows:

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).^[9] For GC-MS, the sample is first vaporized in the injector.
- **Ionization:** Electron Ionization (EI) is a common method for relatively small molecules. In EI, high-energy electrons (typically 70 eV) bombard the sample molecules, causing them to ionize and fragment.^[12] For amino alcohols, which can undergo significant fragmentation with EI, "soft" ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) can also be used to preserve the molecular ion.^{[13][14]} ESI is particularly suitable for polar molecules and often involves protonation to form $[M+H]^+$ ions.^{[15][16]}
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio.
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **1,3-Diamino-2-propanol**.

[Click to download full resolution via product page](#)

Spectroscopic analysis workflow for **1,3-Diamino-2-propanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3-Diamino-2-propanol 95 616-29-5 [sigmaaldrich.com]

- 2. spectrabase.com [spectrabase.com]
- 3. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 4. sc.edu [sc.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. allsubjectjournal.com [allsubjectjournal.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 1,3-Diamino-2-propanol (616-29-5) IR Spectrum [m.chemicalbook.com]
- 9. 1,3-Diamino-2-propanol | C3H10N2O | CID 61157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. eng.uc.edu [eng.uc.edu]
- 12. 1,3-Diamino-2-propanol (616-29-5) MS [m.chemicalbook.com]
- 13. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. acdlabs.com [acdlabs.com]
- 16. masspec.scripps.edu [masspec.scripps.edu]
- To cite this document: BenchChem. [Spectroscopic Profile of 1,3-Diamino-2-propanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b154962#spectroscopic-data-for-1-3-diamino-2-propanol-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com